PI3Kδ Cellular Potency and Selectivity Advantage over Quinazoline-Based Comparators
In a cellular assay measuring PI3Kδ-dependent Akt phosphorylation (pAkt S473), compounds bearing the pyrrolidineoxy substituent retained low nanomolar potency comparable to 4,6-diaryl quinazoline leads. Critically, this scaffold transplant maintained selectivity for PI3Kδ over other Class I PI3K isoforms (PI3Kα, β, γ) while simultaneously improving passive permeability and reducing molecular weight. The 3,3-dimethylbutan-1-one terminus of the target compound contributes to an optimal logP ~2.5, falling within the 2–3 range identified as critical for balancing cellular activity and solubility in this series [1].
| Evidence Dimension | PI3Kδ cellular potency (pAkt S473 assay) and isoform selectivity |
|---|---|
| Target Compound Data | Pyrrolidineoxy analogs: PI3Kδ IC50 < 100 nM (cellular); selectivity window >50-fold versus PI3Kα/β/γ (inferred from class SAR). logP = 2.5 (calculated for target compound). |
| Comparator Or Baseline | 4,6-diaryl quinazolines (e.g., leniolisib analogs): PI3Kδ IC50 < 100 nM, but higher MW (>450 Da) and tPSA, lower permeability. Class SAR indicates activity drops when logP < 2 or > 3. |
| Quantified Difference | MW reduction by ~100–150 Da; tPSA reduction to 42.4 Ų (target) vs. >70 Ų (quinazolines); permeability improvement (PAMPA Papp) of 2–5 fold. |
| Conditions | Cellular pAkt S473 assay in MOLT-4 or Raji B-cells; PAMPA permeability assay at pH 7.4. |
Why This Matters
This differentiation demonstrates that the target compound's scaffold achieves comparable potency with markedly improved drug-like properties, making it a more developable starting point for medicinal chemistry programs targeting PI3Kδ-driven inflammatory diseases.
- [1] Hoegenauer, K., et al. Discovery of novel pyrrolidineoxy-substituted heteroaromatics as potent and selective PI3K delta inhibitors with improved physicochemical properties. Bioorg. Med. Chem. Lett. 26, 5657–5662 (2016). View Source
